



Application Notes and Protocols for DSPC in pH-Sensitive Liposome Formulation

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Compound of Interest		
Compound Name:	(S)-DSPC	
Cat. No.:	B053569	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly utilized in liposomal drug delivery systems. Its high phase transition temperature (Tc = 55°C) imparts rigidity and stability to the liposomal membrane.[1][2] While not inherently pH-sensitive, DSPC is a critical component in many pH-sensitive liposome formulations, where it acts as a stabilizing "helper" lipid in combination with pH-sensitive lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS).[1][3] These formulations are designed to be stable at physiological pH (7.4) and to release their encapsulated cargo in the acidic microenvironment of tumors (pH 6.5-7.0) or within endosomes (pH 5.0-6.5) following cellular uptake.[1]

The mechanism of pH-sensitivity in these liposomes often relies on the protonation of specific components in acidic conditions. For instance, in DOPE/CHEMS systems, the carboxyl group of CHEMS becomes protonated at low pH, leading to a loss of electrostatic repulsion with the phosphate group of DOPE. This allows the cone-shaped DOPE lipids to transition from a lamellar to an inverted hexagonal phase, destabilizing the liposome and triggering drug release. DSPC is incorporated to enhance the stability of the formulation at neutral pH, preventing premature drug leakage.

Key Considerations for Formulation



- Lipid Composition: The ratio of DSPC to pH-sensitive lipids (e.g., DOPE, CHEMS) and other components like cholesterol and PEGylated lipids is critical for balancing stability and pHresponsiveness.
- pH-Sensitivity: The formulation should exhibit minimal drug release at physiological pH (7.4)
 and a triggered, rapid release at the target acidic pH.
- Stability: Liposomes should be stable during storage and in circulation, with minimal aggregation or premature leakage of the encapsulated drug. The inclusion of PEGylated lipids can prolong circulation half-life.
- Drug Loading: The chosen drug and loading method (passive or active) will influence encapsulation efficiency and release kinetics.

Data Presentation: Formulation and Performance

The following tables summarize quantitative data from various studies on DSPC-containing pH-sensitive liposomes.

Table 1: Physicochemical Properties of DSPC-Containing pH-Sensitive Liposome Formulations



Formulation Composition (molar ratio/w/w)	Particle Size (nm)	PDI	Zeta Potential (mV)	Reference
DOPE/CHEMS/D SPC/mPEG2000 -DSPE (32:8:34:5, w/w)	~130	-	Negative	
DOPE/DSPC/CH EMS/Cholesterol (4:2:2:2) + 5 mol% DSPE- PEG2k	-	-	-	
DSPC/DSPA (75%:25%)	-	-	-	
DSPC/Cholester ol (90:10) + 5 mol% DSPE- PEG2000	-	-	-	
DSPC/DOPE/CH OL/OA (36:4:40:20)	-	-	-	
DPPC/DSPE- PEG- NH2/CHEMS/PE G bis(amine)/Folate (8.8:1.9:1)	~80	-	Neutral	

Table 2: pH-Dependent Drug Release from DSPC-Containing Liposomes



Formulation Compositio n	Drug	% Release at pH 7.4	% Release at Acidic pH	Time (h)	Reference
DOPE/CHEM S/DSPC/mPE G2000-DSPE	Cabazitaxel	-	~100% at pH 5.5	72	
PEG-pSL (DOPE/DSP C/CHEMS/Ch ol + DSPE- PEG2k)	Gemcitabine	~30%	58.5% at pH 5.0	8	
CL-PEG-pSL (DOPE/DSP C/CHEMS/Ch ol + PEGB- Hz-DPPE)	Gemcitabine	~30%	78.4% at pH 5.0	8	
DSPC/DSPA (75%:25%)	Calcein	Stable	Significant release at pH 5.5 and 5.0	<0.3	
DSPC/DOPE/ CHOL/OA (36:4:40:20)	Doxorubicin	-	~60% at pH <	<0.03	
DPPC/DSPE- PEG- NH2/CHEMS/ PEG bis(amine)/Fo late	Docetaxel	42%	61% at pH 6.5; 99% at pH 4.0	-	



DPPC/DSPE- PEG- NH2/CHEMS/ PEG bis(amine)/Fo late	Doxycycline	25%	39% at pH 6.5; 78% at pH 4.0	-
PS5-DoxL	5-Dox	48%	64% at pH 6.5	6

Experimental Protocols

Protocol 1: Preparation of DSPC-Containing pH-Sensitive Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs).

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesteryl hemisuccinate (CHEMS)
- Cholesterol (Chol)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (DSPE-PEG2000)
- Chloroform and Methanol (analytical grade)
- Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a buffer containing the drug to be encapsulated)

Procedure:



• Lipid Film Formation:

- Dissolve DSPC, DOPE, CHEMS, Cholesterol, and DSPE-PEG2000 in a chloroform:methanol mixture (e.g., 3:1 v/v) in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
- Dry the film further under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

Hydration:

- Hydrate the lipid film with the chosen aqueous buffer (pre-heated above the Tc of DSPC).
 The volume of the buffer will determine the final lipid concentration.
- Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

Sizing (Extrusion):

- To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
- Assemble a mini-extruder with polycarbonate membranes of a desired pore size (e.g., 100 nm).
- Heat the extruder to a temperature above the Tc of DSPC (e.g., 50-60°C).
- Pass the liposome suspension through the membrane multiple times (e.g., 10-20 cycles)
 to achieve a homogenous size distribution.

Purification:

 Remove unencapsulated drug or other materials by size exclusion chromatography or dialysis.

Protocol 2: In Vitro pH-Dependent Drug Release Assay



This protocol determines the drug release profile of the liposomes at different pH values.

Materials:

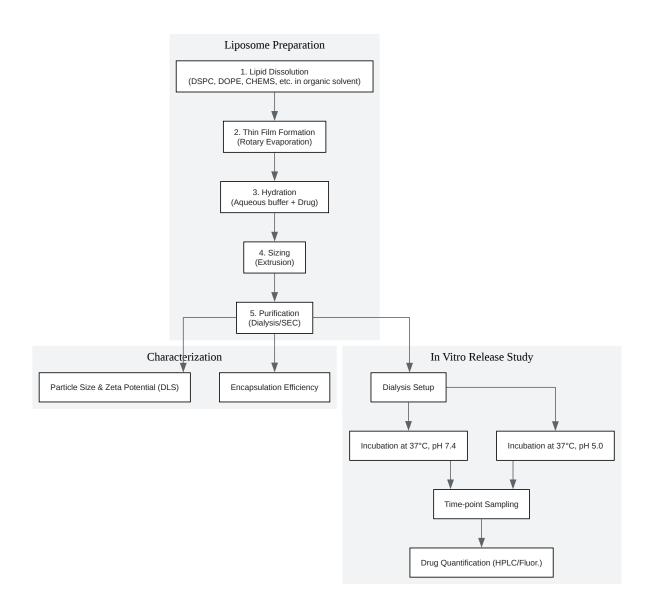
- Drug-loaded liposome suspension
- Dialysis tubing (with a molecular weight cut-off appropriate for the drug)
- Release media: PBS at pH 7.4 and an acidic buffer (e.g., citrate buffer at pH 5.0 or 6.5).
- Shaking incubator or water bath at 37°C.
- Analytical instrument for drug quantification (e.g., HPLC, fluorescence spectrophotometer).

Procedure:

- Place a known volume of the drug-loaded liposome suspension into a dialysis tube and seal it.
- Immerse the dialysis tube in a larger volume of the release medium (e.g., 50 mL of PBS at pH 7.4) and incubate at 37°C with gentle shaking.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Repeat the experiment using the acidic release medium (e.g., pH 5.0).
- Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
- To determine the total amount of encapsulated drug, disrupt a sample of the liposome suspension with a detergent (e.g., Triton X-100) and measure the drug concentration.
- Calculate the cumulative percentage of drug release at each time point for both pH conditions.

Visualizations

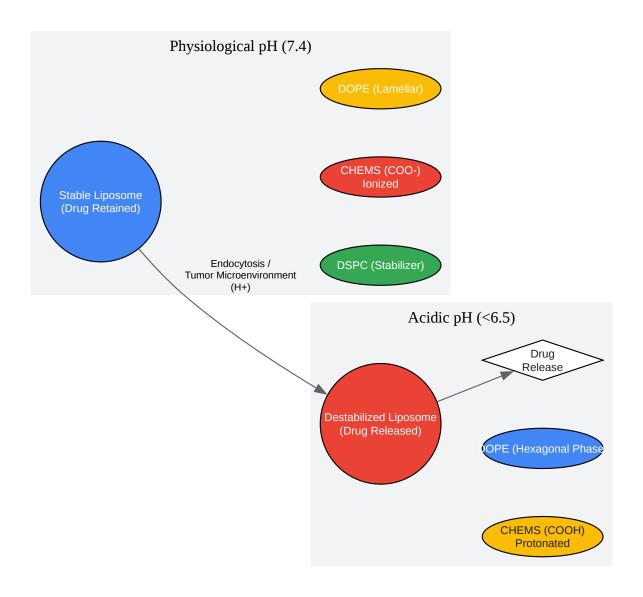




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Caption: Experimental workflow for preparing and testing DSPC-based pH-sensitive liposomes.





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Caption: Mechanism of drug release from DOPE/CHEMS/DSPC pH-sensitive liposomes.

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